![molecular formula C10H13N5O4 B12066573 6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one](/img/structure/B12066573.png)

6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

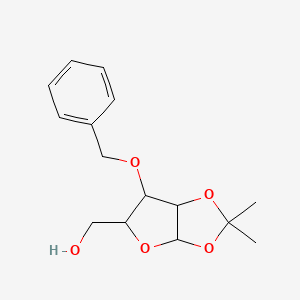

La 6-Amino-2-(2-désoxy-β-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one est un analogue de nucléoside ayant des applications biomédicales importantes. Ce composé est connu pour ses puissantes propriétés antivirales, en particulier contre l'hépatite B et le VIH. Sa structure comprend un système cyclique pyrazolo[3,4-D]pyrimidine lié à un fragment de sucre désoxy-β-D-ribofuranosyl, ce qui en fait une molécule unique et précieuse en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 6-Amino-2-(2-désoxy-β-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one implique généralement la glycosylation d'un précurseur pyrazolo[3,4-D]pyrimidine avec un halogénure de ribofuranosyl protégé. Une méthode courante comprend:

Glycosylation: Le sel de sodium d'un dérivé pyrazolo[3,4-D]pyrimidine est mis en réaction avec du 1-chloro-2-désoxy-3,5-di-O-p-toluoyl-α-D-érythro-pentofuranose dans des conditions anhydres pour former un intermédiaire glycosylé.

Déprotection: L'intermédiaire est ensuite soumis à une ammonolyse pour éliminer les groupes protecteurs, ce qui donne l'analogue de nucléoside souhaité.

Méthodes de production industrielle

La production industrielle de ce composé implique souvent des réactions de glycosylation à grande échelle suivies d'étapes de purification telles que la cristallisation ou la chromatographie pour assurer une pureté et un rendement élevés. Le processus est optimisé pour la rentabilité et la possibilité de mise à l'échelle, garantissant que le composé peut être produit en quantités suffisantes pour les applications pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe amino, formant divers dérivés oxydés.

Réduction: Les réactions de réduction peuvent cibler le cycle pyrazolo[3,4-D]pyrimidine, modifiant potentiellement ses propriétés électroniques.

Substitution: Des réactions de substitution nucléophile peuvent se produire au niveau du groupe amino ou du fragment ribofuranosyl, conduisant à une variété de produits substitués.

Réactifs et conditions courants

Oxydation: Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions douces.

Réduction: Hydrogénation catalytique utilisant du palladium sur carbone.

Substitution: Des nucléophiles comme les amines ou les thiols dans des conditions basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites du nucléoside et divers analogues substitués, chacun ayant des activités biologiques potentiellement uniques.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est utilisé comme élément constitutif pour la synthèse d'analogues de nucléosides plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et de nouvelles voies.

Biologie

Biologiquement, il sert d'outil pour étudier le métabolisme des nucléosides et les mécanismes de l'activité antivirale. Son incorporation dans l'ADN ou l'ARN peut aider à élucider les effets des analogues de nucléosides sur le matériel génétique.

Médecine

Médicalement, la 6-Amino-2-(2-désoxy-β-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one est un agent antiviral puissant. Elle a montré une efficacité contre l'hépatite B et le VIH, ce qui en fait un composant précieux des thérapies antivirales.

Industrie

Dans l'industrie pharmaceutique, ce composé est utilisé dans le développement de médicaments antiviraux. Sa synthèse et sa modification sont essentielles pour créer de nouveaux agents thérapeutiques avec des profils d'efficacité et de sécurité améliorés.

Mécanisme d'action

Le composé exerce ses effets en s'incorporant dans l'ADN ou l'ARN viral, ce qui conduit à la terminaison de la chaîne ou à l'introduction de mutations. Cela perturbe la réplication virale et réduit la charge virale. Les cibles moléculaires comprennent les polymérases virales et d'autres enzymes impliquées dans la synthèse des acides nucléiques.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, it serves as a tool for studying nucleoside metabolism and the mechanisms of antiviral activity. Its incorporation into DNA or RNA can help elucidate the effects of nucleoside analogs on genetic material.

Medicine

Medically, 6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one is a potent antiviral agent. It has shown effectiveness against hepatitis B and HIV, making it a valuable component of antiviral therapies.

Industry

In the pharmaceutical industry, this compound is used in the development of antiviral drugs. Its synthesis and modification are crucial for creating new therapeutic agents with improved efficacy and safety profiles.

Mécanisme D'action

The compound exerts its effects by incorporating into viral DNA or RNA, leading to chain termination or the introduction of mutations. This disrupts viral replication and reduces viral load. The molecular targets include viral polymerases and other enzymes involved in nucleic acid synthesis.

Comparaison Avec Des Composés Similaires

Composés similaires

6-Amino-4-méthoxy-2-(β-D-ribofuranosyl)-2H-pyrazolo[3,4-D]pyrimidine: Un autre analogue de nucléoside ayant une efficacité antitumorale.

7-(2-C-méthyl-D-ribofuranosyl)-7H-pyrrolo[2,3-D]pyrimidine: Connu pour ses propriétés antivirales.

Unicité

La 6-Amino-2-(2-désoxy-β-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one est unique en raison de sa structure spécifique, qui combine un cycle pyrazolo[3,4-D]pyrimidine avec un sucre désoxy. Cette combinaison améliore sa stabilité et son efficacité en tant qu'agent antiviral, la distinguant des autres analogues de nucléosides.

Propriétés

IUPAC Name |

6-amino-2-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-12-8-4(9(18)13-10)2-15(14-8)7-1-5(17)6(3-16)19-7/h2,5-7,16-17H,1,3H2,(H3,11,12,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHMRNWTKQAINX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C3C(=O)NC(=NC3=N2)N)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)

![4-[(5-Amino-2-methylphenyl)formamido]butanamide](/img/structure/B12066530.png)

![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)-](/img/structure/B12066534.png)

![N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12066557.png)

![4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]-](/img/structure/B12066559.png)

![Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]-](/img/structure/B12066568.png)